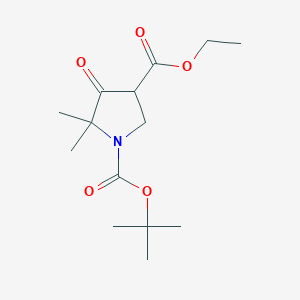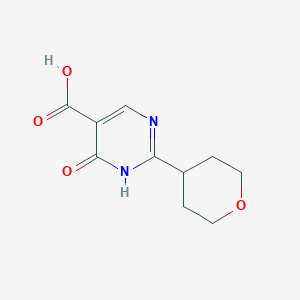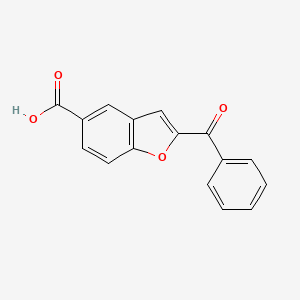![molecular formula C23H25N5O3 B2541786 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide CAS No. 1396843-31-4](/img/structure/B2541786.png)
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can enhance cognitive function .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the brain, particularly those related to memory and cognition .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the brain . This can result in enhanced cognitive function, making it a potential treatment for conditions like Alzheimer’s disease, which are characterized by cognitive decline .
Biochemical Analysis
Biochemical Properties
The compound interacts with acetylcholinesterase (AChE), a key enzyme in the nervous system. It has been found to exhibit inhibitory activity against AChE, indicating its potential role in biochemical reactions . The compound’s interaction with AChE could influence the hydrolysis of acetylcholine, a critical neurotransmitter, thereby modulating neurological functions .
Cellular Effects
The effects of 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide on cells are primarily related to its interaction with AChE. By inhibiting AChE, the compound could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with AChE. It acts as a mixed-type inhibitor of AChE, exhibiting both competitive and non-competitive inhibition . This means it can bind to both the active site of the enzyme and other sites, thereby reducing the enzyme’s activity .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not yet fully understood. Its interaction with AChE suggests it may play a role in the cholinergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide typically involves multiple stepsThe final step involves the coupling of the pyrimidine derivative with 2,3-dimethoxybenzoyl chloride under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines .
Scientific Research Applications
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar structure.
3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea: A potent and selective inhibitor of the fibroblast growth factor receptor family.
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: A compound with similar functional groups and potential biological activity.
Uniqueness
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit acetylcholinesterase makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-10-6-9-18(22(19)31-2)23(29)26-20-15-21(25-16-24-20)28-13-11-27(12-14-28)17-7-4-3-5-8-17/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOLFCVBNWAOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541712.png)
![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)


![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)



